molecular formula C12H14BrNO B7935503 2-Bromo-N-cyclobutyl-5-methylbenzamide

2-Bromo-N-cyclobutyl-5-methylbenzamide

Cat. No.: B7935503
M. Wt: 268.15 g/mol
InChI Key: SMYSRSILXKTDOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutyl-5-methylbenzamide typically involves the bromination of N-cyclobutyl-5-methylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutyl-5-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Scientific Research Applications

2-Bromo-N-cyclobutyl-5-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclobutylbenzamide: Lacks the methyl group at the fifth position.

    2-Bromo-N-cyclopropyl-5-methylbenzamide: Contains a cyclopropyl group instead of a cyclobutyl group.

    2-Chloro-N-cyclobutyl-5-methylbenzamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-N-cyclobutyl-5-methylbenzamide is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-11(13)10(7-8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSRSILXKTDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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